6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 877651-51-9
VCID: VC6269837
InChI: InChI=1S/C19H13ClN4O7S2/c20-12-4-3-10(5-13(12)24(28)29)17(27)31-15-7-30-11(6-14(15)25)8-32-19-23-22-18(33-19)21-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,21,22,26)
SMILES: C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Molecular Formula: C19H13ClN4O7S2
Molecular Weight: 508.9

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

CAS No.: 877651-51-9

Cat. No.: VC6269837

Molecular Formula: C19H13ClN4O7S2

Molecular Weight: 508.9

* For research use only. Not for human or veterinary use.

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate - 877651-51-9

Specification

CAS No. 877651-51-9
Molecular Formula C19H13ClN4O7S2
Molecular Weight 508.9
IUPAC Name [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate
Standard InChI InChI=1S/C19H13ClN4O7S2/c20-12-4-3-10(5-13(12)24(28)29)17(27)31-15-7-30-11(6-14(15)25)8-32-19-23-22-18(33-19)21-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,21,22,26)
Standard InChI Key IZQZEWADPIZLAV-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • 1,3,4-Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted at position 5 with a cyclopropanecarboxamide group.

  • Pyran-4-one Ring: A six-membered oxygen-containing heterocycle with a ketone group at position 4, functionalized at position 6 with a thiomethyl linker connected to the thiadiazole unit.

  • 4-Chloro-3-Nitrobenzoate Ester: An aromatic ester featuring electron-withdrawing substituents (chloro and nitro groups) at positions 4 and 3, respectively.

The interplay of these groups confers unique electronic and steric properties, influencing reactivity and biological interactions.

Table 1: Physicochemical Properties

PropertyValue
CAS No.877651-51-9
Molecular FormulaC₁₉H₁₃ClN₄O₇S₂
Molecular Weight508.9 g/mol
IUPAC Name[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate
SMILESC1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)Cl)N+[O-]
SolubilityNot available

Synthesis and Characterization

Synthetic Pathway

The synthesis involves sequential reactions:

  • Formation of the 1,3,4-Thiadiazole Core: Cyclopropanecarboxylic acid is converted to its acyl chloride, which reacts with thiosemicarbazide to form the thiadiazole-5-carboxamide intermediate.

  • Functionalization of the Pyran-4-one Ring: The pyranone is derivatized at position 6 via a thiomethyl (-SCH₂-) linker, enabling conjugation to the thiadiazole unit.

  • Esterification with 4-Chloro-3-Nitrobenzoic Acid: The pyranone’s hydroxyl group at position 3 undergoes esterification with 4-chloro-3-nitrobenzoyl chloride.

Spectroscopic Characterization

  • FT-IR Spectroscopy: Confirms functional groups via characteristic absorptions:

    • N-H stretch (3300–3100 cm⁻¹) of the carboxamide.

    • C=O stretches (1750–1650 cm⁻¹) from the pyranone and ester groups.

    • S-S and C-S vibrations (700–600 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: Signals for cyclopropane protons (δ 1.0–1.5 ppm), aromatic protons (δ 7.5–8.5 ppm), and pyranone protons (δ 6.0–7.0 ppm).

    • ¹³C NMR: Peaks for carbonyl carbons (δ 165–180 ppm) and aromatic carbons (δ 110–150 ppm) .

  • Elemental Analysis: Validates the molecular formula by matching experimental and theoretical carbon, hydrogen, and nitrogen percentages.

Physicochemical and Pharmacokinetic Considerations

Metabolic Pathways

  • Cytochrome P450 Metabolism: Predicted oxidation of the thiadiazole and pyranone rings.

  • Ester Hydrolysis: Potential cleavage by esterases, releasing 4-chloro-3-nitrobenzoic acid and the pyran-thiadiazole alcohol.

Comparative Analysis with Structural Analogues

Replacing the 4-chloro-3-nitrobenzoate group with a morpholinosulfonyl moiety (as in PubChem CID 18572993) alters electronic properties, reducing cytotoxicity but improving solubility . Such structure-activity relationships highlight the nitro group’s role in biological efficacy .

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